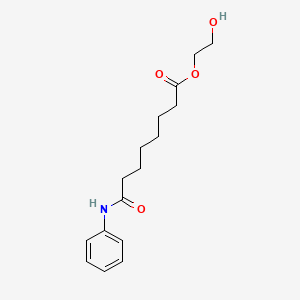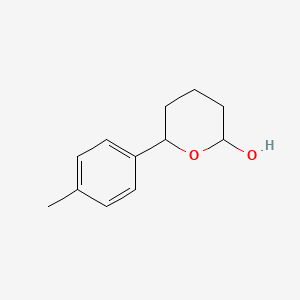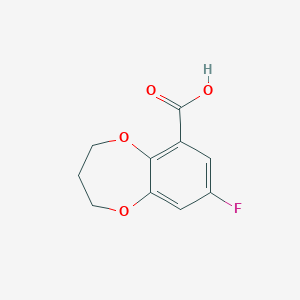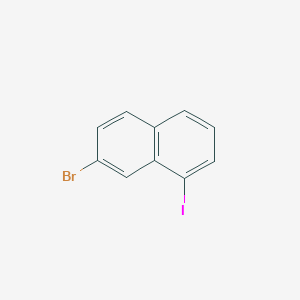
7-Bromo-1-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 7th and 1st positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodonaphthalene typically involves halogenation reactions. One common method is the bromination of 1-iodonaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a packed-bed column containing activated magnesium, which facilitates the Grignard reaction of aryl halides with electrophiles. This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Naphthalenes: Resulting from nucleophilic or electrophilic substitution reactions.
Applications De Recherche Scientifique
7-Bromo-1-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds, which facilitates the substitution or coupling processes. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-1-iodonaphthalene: Another isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 7-Bromo-1-iodonaphthalene’s unique combination of bromine and iodine atoms at specific positions on the naphthalene ring provides distinct reactivity patterns, making it particularly useful in selective organic transformations and advanced material synthesis .
Propriétés
Formule moléculaire |
C10H6BrI |
|---|---|
Poids moléculaire |
332.96 g/mol |
Nom IUPAC |
7-bromo-1-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clé InChI |
NZINGQBPWPWXMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Br)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)

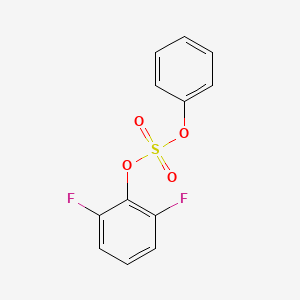

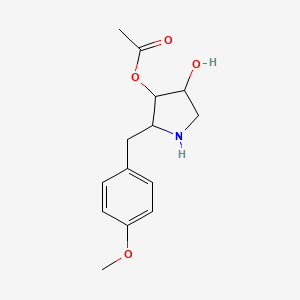
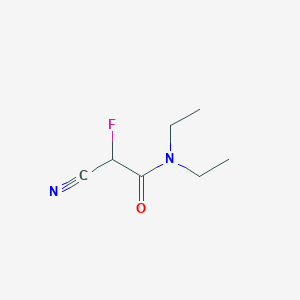
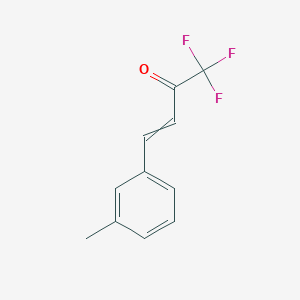
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
